Room-Temperature Reactivity Advantage over 2-Phenylethynylphosphonate in Indolizine Cycloaddition
In a direct head-to-head comparison, diethyl ethynylphosphonate reacted with pyridinium methylides at room temperature in the K₂CO₃–MeCN system to afford indolizin-1-ylphosphonates, whereas the corresponding reaction with 2-phenylethynylphosphonate required elevated temperatures and produced lower indolizine yields [1]. This demonstrates that the terminal alkyne of the target compound is kinetically more accessible than the internal alkyne of its 2-phenyl-substituted analog, translating to milder operational conditions and higher productive output. This is a direct head-to-head comparison within the same published study.
| Evidence Dimension | Reaction temperature requirement and relative product yield in indolizine-forming [3+2] cycloaddition |
|---|---|
| Target Compound Data | Reaction at room temperature; higher indolizine yields (exact yields reported in full text of Chemistry of Heterocyclic Compounds 2024, 59, 786–792) |
| Comparator Or Baseline | Diethyl 2-phenylethynylphosphonate: reaction required elevated temperatures; lower indolizine yields |
| Quantified Difference | Qualitative rank-order difference: room temperature vs. elevated temperature; higher vs. lower yield (exact numerical values reside in the full text; the direction and rank-order of the difference are unambiguously established in the abstract and article metadata). |
| Conditions | K₂CO₃/MeCN system; pyridinium methylides generated in situ from phenacyl- and 2-ethoxy-2-oxoethylpyridinium salts |
Why This Matters
For procurement decisions in heterocyclic chemistry programs, this means diethyl ethynylphosphonate enables milder reaction conditions and higher throughput than the 2-phenyl analog, directly reducing energy costs and improving isolated yields.
- [1] Filippov, I. R.; Sonina, A. A.; Vorob'ev, A. Yu. The synthesis of indolizin-1-ylphosphonates via the reaction of ethynylphosphonates with pyridinium methylides. Chemistry of Heterocyclic Compounds 2024, 59 (11–12), 786–792. DOI: 10.1007/s10593-024-03267-8. View Source
